N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(3,4-Dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (molecular formula: C₂₂H₂₉ClN₄O₂S; molecular weight: 449.0 g/mol) is a structurally complex acetamide derivative. Its core features include:
- A 3,4-dichlorophenyl group linked via an acetamide bridge.
- A hexahydroquinazolinone moiety (2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl) with a sulfur atom at the 2-position.
While its exact physicochemical properties (e.g., melting point, solubility) remain unreported, its structural complexity suggests unique pharmacological or coordination properties, as seen in related amides .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-11-10-14(12(2)20-11)16(19)17-7-5-13(6-8-18)15-4-3-9-21-15/h3-4,9-10,13,18H,5-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANZGFLWRVELQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiophene ring and a furan moiety, which are known to influence biological interactions. Its molecular formula is , with a molecular weight of approximately 307.38 g/mol. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity in biological systems.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, indicating potential for treating conditions characterized by inflammation.
- Analgesic Properties : The compound may interact with pain pathways, providing analgesic effects.
Research indicates that compounds with similar structures often target receptors involved in metabolic pathways and inflammatory responses .
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. Molecular docking studies suggest significant binding affinity towards receptors associated with pain modulation and inflammation. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of thiophene-containing compounds, including:
- In Vitro Studies : Compounds structurally similar to this compound have been tested for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. For instance, related derivatives showed IC50 values ranging from 40.00 to 80.00 μg/ml compared to standard drugs like acarbose (IC50 = 34.71 μg/ml) .
- In Vivo Studies : Animal models have been utilized to assess the antihyperglycemic effects of similar compounds, demonstrating their potential in managing blood sugar levels .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (μg/ml) | Mechanism |
|---|---|---|---|
| Acarbose | α-glucosidase inhibitor | 34.71 | Enzyme inhibition |
| Compound 2b | α-amylase inhibitor | 40.00 | Enzyme inhibition |
| This compound | Potential anti-inflammatory/analgesic | TBD | Receptor interaction |
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares core motifs with several acetamide derivatives, but key distinctions arise in substituents and heterocyclic systems:
Physicochemical and Crystallographic Properties
- Melting Points : Sulfamoylphenyl derivatives exhibit high melting points (e.g., 315.5°C for 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide), likely due to hydrogen bonding and aromatic stacking . In contrast, thiazol-2-yl analogues melt at 459–461 K .
- Solubility: The diethylaminoethyl group in the target compound may improve aqueous solubility compared to non-polar derivatives like naphthalen-1-yloxy-methyl triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
